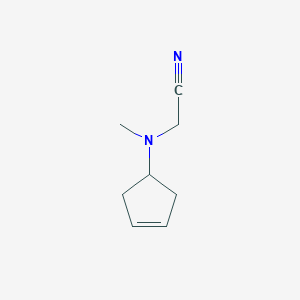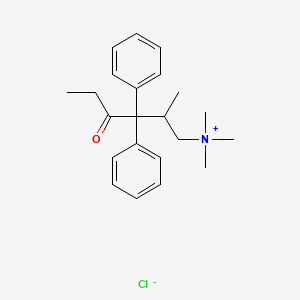
3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is a complex organic compound characterized by its molecular structure, which includes a hexanone backbone with a dimethylamino group and phenyl groups attached. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride typically involves multiple steps, starting with the formation of the hexanone backbone. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is used to study enzyme interactions and metabolic pathways. It can serve as a probe to understand the behavior of biological systems.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a precursor for pharmaceuticals.
Industry: Industrially, this compound is utilized in the production of specialty chemicals, coatings, and materials. Its properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Hexanone, 6-(dimethylamino)-4,4-diphenyl-
3-Dimethylaminomethyl-5-methylhexan-2-one
Normethadone
Uniqueness: 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities.
Properties
CAS No. |
63765-86-6 |
|---|---|
Molecular Formula |
C22H30ClNO |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride |
InChI |
InChI=1S/C22H30NO.ClH/c1-6-21(24)22(18(2)17-23(3,4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,6,17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YWYPAAYCGZXQOQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

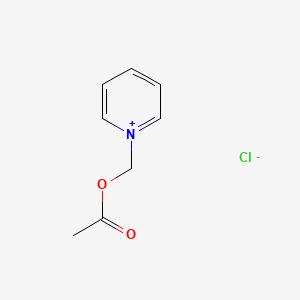
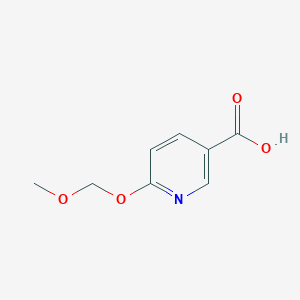

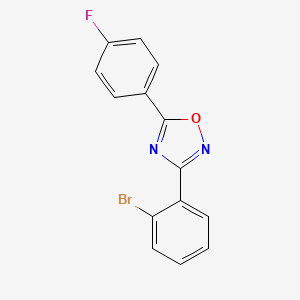
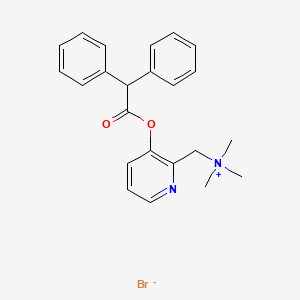
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)
